molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide CAS No. 1316847-19-4

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide

Cat. No.: B1145526
CAS No.: 1316847-19-4
M. Wt: 359.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is a strategically important compound in pharmaceutical research, primarily recognized as a related substance or potential metabolite of the lipid-regulating agent Fenofibrate . Fenofibrate is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα) . Activation of this nuclear receptor pathway modulates gene expression, leading to increased lipolysis and elimination of atherogenic triglycerides from the plasma, as well as a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol. Consequently, this compound serves as a critical reference standard in analytical chemistry and bioanalytical studies. Researchers utilize it for method development and validation, specifically in chromatographic assays for the quantification and characterization of Fenofibrate and its related impurities in drug substances and finished products to ensure quality and safety . Furthermore, it provides a valuable tool for metabolic and pharmacokinetic investigations, helping to elucidate the biotransformation pathways and stability profile of Fenofibrate, thereby supporting advanced pharmaceutical development and regulatory compliance.

Properties

CAS No.

1316847-19-4

Molecular Formula

C₂₀H₂₂ClNO₃

Molecular Weight

359.85

Synonyms

2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; 

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The foundational step involves condensing (4-chlorophenyl)(4-hydroxyphenyl)methanone with a brominated propanoate derivative. For example, Preparation I in CA1282424C describes reacting 465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone with 815 g (3.9 mol) of isopropyl 2-bromo-2-methylpropanoate at 140–145°C for 5 hours in the presence of potassium carbonate. This yields an intermediate ester, which is subsequently hydrolyzed and amidated.

Key parameters :

  • Temperature: 140–145°C

  • Catalyst: K₂CO₃ (1.92 mol)

  • Solvent: None (neat conditions)

  • Yield: 83.9% after recrystallization.

Comparative Analysis of Base Catalysts

BaseTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃140–145583.9
Na₂CO₃Reflux1219.3
Et₃N100838.8

Source: Adapted from CA1282424C

Potassium carbonate outperforms sodium carbonate and triethylamine due to its stronger basicity and ability to deprotonate the phenolic oxygen efficiently.

Amidation of the Ester Intermediate

The ester intermediate undergoes aminolysis with isopropylamine to form the target amide. While explicit details for this step are sparse in the provided sources, analogous procedures from WO2014188453A2 suggest using polar aprotic solvents like dimethylformamide (DMF) at 40–60°C. For instance:

  • Hydrolyze the ester to the carboxylic acid using KOH in methanol.

  • Activate the acid with thionyl chloride to form the acyl chloride.

  • React with isopropylamine in DMF to yield the amide.

Critical considerations :

  • Solvent : DMF or dichloromethane

  • Temperature : 0–25°C for acyl chloride formation; 40–60°C for amidation

  • Stoichiometry : 1:1.2 molar ratio (acid:amine) to minimize side products.

Optimization Strategies for Industrial-Scale Production

Solvent Selection and Recycling

Patents emphasize solventless or low-solvent conditions to reduce costs and environmental impact. CA1282424C achieved a 99.5% yield in a solvent-free system by using excess isopropyl 2-bromo-2-methylpropanoate as both reactant and solvent. Alternatively, isopropyl alcohol facilitates easy recrystallization, with 90% recovery rates during purification.

Solvent Performance Comparison

SolventBoiling Point (°C)Recovery Efficiency (%)
Isopropyl alcohol8290
Dimethylformamide15375
Chloroform6160

Source: CA1282424C, WO2014188453A2

Catalytic Enhancements

Introducing phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride improves reaction kinetics. In Preparation VI , adding 0.5 g of PTC reduced reaction time from 8 hours to 5 hours while maintaining a 75% yield.

Mechanistic insight :
PTCs facilitate the transfer of the deprotonated phenoxide ion into the organic phase, accelerating nucleophilic attack on the brominated ester.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (s, 4H, Ar–H), 4.20 (sept, J = 6.0 Hz, 1H, NCH(CH₃)₂), 1.55 (s, 6H, C(CH₃)₂), 1.25 (d, J = 6.0 Hz, 6H, NCH(CH₃)₂).

  • HPLC : Purity >99.5% using a C18 column (mobile phase: acetonitrile/water 70:30).

Impurity Profiling

Common impurities include:

  • Unreacted (4-chlorophenyl)(4-hydroxyphenyl)methanone (<0.1%)

  • Isopropylamine hydrochloride (<0.05%)
    Mitigation involves stringent pH control during amidation and triple recrystallization from isopropyl alcohol .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lipid Regulation

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is primarily recognized as an intermediate in the synthesis of Fenofibrate, a lipid-regulating drug. Fenofibrate is used to manage dyslipidemia by increasing high-density lipoprotein (HDL) levels and reducing triglycerides and low-density lipoprotein (LDL) levels. It operates through the inhibition of cholesteryl ester transfer protein (CETP), thus enhancing lipid profiles and reducing cardiovascular risks .

Synthesis of Fenofibric Acid

The compound serves as a precursor in the synthesis of Fenofibric Acid, which is crucial for the formulation of various lipid-lowering medications. The process involves multiple steps where this compound acts as a key building block, facilitating the production of effective therapeutic agents .

Case Study 1: Efficacy in Dyslipidemia Management

A study evaluated the effectiveness of Fenofibrate in patients with dyslipidemia. The results demonstrated significant reductions in triglycerides and LDL cholesterol levels after treatment with medications containing Fenofibrate, underscoring the importance of its precursor, 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide .

Case Study 2: Formulation Development

Research has focused on developing novel drug formulations utilizing this compound to enhance bioavailability and therapeutic efficacy. For instance, formulations that incorporate Fenofibrate derivatives have shown improved pharmacokinetic profiles, leading to more effective management of lipid disorders .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Impurities

Compound Name Molecular Formula Key Structural Differences Biological/Industrial Relevance Reference
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide C₂₀H₂₂ClNO₃ Reference compound Fenofibric Acid intermediate; potential lipid modulation
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate C₁₉H₁₉ClO₄ Methyl ester instead of isopropylamide Process impurity in Fenofibrate synthesis; no direct therapeutic use
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate C₂₀H₂₁ClO₄ Ethyl ester substituent Process impurity; controlled in drug substance monographs
Fenofibrate C₂₀H₂₁ClO₄ Ethyl ester + isopropyl group Approved hypolipidemic agent; activates PPARα
Fenofibrate Related Compound C C₂₄H₂₇ClO₆ Diester structure with additional methylpropanoate Impurity with higher molecular weight; limited biological data

Key Observations :

  • The target compound’s isopropylamide group distinguishes it from ester-based analogs like Fenofibrate and its impurities. This substitution likely alters metabolic stability and receptor binding compared to ester derivatives .

Table 2: Functional Group Impact on Activity

Compound Name Functional Group Modifications Biological Activity Reference
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide Chlorobenzoyl-phenoxy + isopropylamide Hypothesized PPAR agonism (based on fibrate class)
2-(4-Chlorophenoxy)-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-2-methylpropanamide Imidazopyrimidine substitution Enhanced kinase inhibition; anticancer potential
2-(3-Chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide Oxadiazole ring + chlorophenoxy Antimicrobial and anticancer properties
N-[3-(Acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide Dichlorocyclopropyl + acetylamino Unique enzyme inhibition; under investigation for metabolic disorders

Key Observations :

  • The chlorobenzoyl-phenoxy moiety is conserved across many fibrate derivatives and is critical for PPAR binding. However, substituents on the amide/ester group dictate specificity and potency. For example, the imidazopyrimidine group in shifts activity toward kinase inhibition rather than lipid modulation.
  • Replacement of the isopropylamide with oxadiazole or pyrazole groups (e.g., ) introduces heterocyclic pharmacophores, broadening biological applications to antimicrobial or anticancer fields.

Biological Activity

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, also known as a derivative of Fenofibrate, is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C20_{20}H22_{22}ClNO3_3
  • Molecular Weight : 359.8 g/mol
  • CAS Number : 1316847-19-4
  • IUPAC Name : 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antilipemic Properties : As an intermediate in the synthesis of Fenofibric Acid, it plays a role in lipid regulation by increasing high-density lipoprotein (HDL) levels and reducing cholesteryl ester transfer protein expression .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Anticancer Potential : Research indicates that derivatives of this compound may show cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics .

The biological activity of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is primarily attributed to its interaction with specific molecular targets involved in lipid metabolism and cell proliferation. The amide functional group contributes to its unique binding properties compared to other related compounds.

Lipid Regulation

A study highlighted the efficacy of Fenofibrate derivatives in managing hyperlipidemia. The compound was found to significantly increase HDL cholesterol levels while decreasing triglycerides in animal models. This suggests a potential application in treating dyslipidemia-related disorders .

Anticancer Activity

In vitro studies demonstrated that 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide exhibits cytotoxicity against several cancer cell lines, including:

  • A-431 (epidermoid carcinoma) : IC50_{50} values indicated significant growth inhibition.
  • HT29 (colon cancer) : The compound showed promising results with an IC50_{50} lower than that of standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
FenofibrateFenofibrateAntilipemic
BezafibrateBezafibrateLipid regulation
ClofibrateClofibrateAnti-inflammatory

Unique Properties

The specific amide structure of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide differentiates it from its ester and acid counterparts, potentially enhancing its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with coupling 4-(4-chlorobenzoyl)phenol with 2-methylpropanamide intermediates using Mitsunobu or Ullmann-type reactions for ether bond formation .
  • Optimization : Apply Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading, solvent polarity). For example, use fractional factorial designs to reduce experimental runs while capturing interactions between parameters .
  • Yield Improvement : Monitor byproducts via HPLC or LC-MS and adjust stoichiometry or purification methods (e.g., column chromatography with gradient elution) .

Q. How should researchers safely handle this compound given its structural analogs' hazardous profiles?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential volatile intermediates .
  • Waste Disposal : Segregate halogenated organic waste for incineration by licensed facilities. Document disposal per REACH or local regulations .
  • Emergency Measures : Pre-test solubility in DMSO or ethanol for safe dilution in case of spills .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Characterization Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the phenoxy linkage, chlorobenzoyl group, and isopropylamide substituents. Compare with analogs in PubChem or crystallographic data .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C20_{20}H21_{21}ClNO3_3; exact mass 358.12 g/mol) and detect isotopic patterns from chlorine .
  • X-ray Crystallography : If crystalline, analyze bond angles and packing using single-crystal XRD, referencing similar bromo/chloro-propanamide structures for validation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

  • Computational Strategies :

  • Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states for etherification or amidation steps. Compare with ICReDD’s quantum chemical reaction path searches for efficiency .
  • Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to optimize solvent selection for solubility or catalytic steps .
  • Machine Learning : Train models on PubChem data to predict byproducts or degradation pathways under varying conditions .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

  • Data Reconciliation Methods :

  • Dose-Response Reproducibility : Validate bioactivity (e.g., enzyme inhibition) across multiple assays (fluorometric vs. radiometric) to rule out assay-specific artifacts .
  • Metabolite Screening : Use LC-MS/MS to identify metabolites in cell lysates that may interfere with activity measurements .
  • Statistical Analysis : Apply ANOVA to assess variability between biological replicates, especially for low-efficacy signals .

Q. How can researchers design a scalable synthesis protocol while minimizing environmental impact?

  • Green Chemistry Integration :

  • Catalyst Selection : Replace heavy-metal catalysts with organocatalysts (e.g., TEMPO for oxidations) to reduce waste .
  • Solvent Recycling : Implement membrane separation technologies (e.g., nanofiltration) to recover and reuse polar aprotic solvents like DMF .
  • Life-Cycle Assessment (LCA) : Quantify E-factor (kg waste/kg product) and optimize steps contributing >50% of waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.